3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water .Molecular Structure Analysis
The molecular formula of this compound is C21H16N2O3. The structure is derived from dibenzo[b,f][1,4]oxazepine, with additional functional groups attached to the core structure .Chemical Reactions Analysis
The compound is a derivative of dibenzo[b,f][1,4]oxazepine and is synthesized through a series of chemical reactions . The exact reactions and conditions would depend on the specific synthesis protocol used.Scientific Research Applications
Synthesis Techniques
Research into the synthesis of related compounds emphasizes innovative synthetic strategies and methodologies. For instance, a study by Gabriele et al. (2006) highlighted a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method demonstrated significant stereoselectivity, with the Z isomers being preferentially or exclusively formed, a characteristic important for the development of pharmaceuticals (Gabriele et al., 2006).
Pharmacological Potential
The pharmacological exploration of dibenzo[b,f][1,4]oxazepin derivatives has also been a focus, with research into benzoxepine-1,2,3-triazole hybrids for potential antibacterial and anticancer properties. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids that exhibited promising activity against Gram-negative bacteria, such as Escherichia coli, and showed cytotoxicity against lung and colon cancer cell lines, indicating the potential for these compounds to be developed into new therapeutic agents (Kuntala et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-13-21(30-20-9-5-4-8-19(20)28-13)23(27)24-14-10-11-17-15(12-14)22(26)25-16-6-2-3-7-18(16)29-17/h2-13,21H,1H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYVISMPQRKSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.